molecular formula C5H12N4O2 B1656843 Guanidine, N-butyl-N'-nitro- CAS No. 5458-83-3

Guanidine, N-butyl-N'-nitro-

Cat. No.: B1656843
CAS No.: 5458-83-3
M. Wt: 160.17 g/mol
InChI Key: KPQHRDFCWBWTBA-UHFFFAOYSA-N
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Description

Guanidine, N-butyl-N’-nitro- is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds. This compound is characterized by the presence of a butyl group and a nitro group attached to the guanidine core. Guanidine derivatives are widely used in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N’-nitro-guanidine typically involves the reaction of butylamine with nitroguanidine. One common method is the guanylation of butylamine using nitroguanidine as the guanylating agent. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as scandium triflate or ytterbium triflate .

Industrial Production Methods: Industrial production of N-butyl-N’-nitro-guanidine may involve large-scale guanylation processes using similar reagents and catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-butyl-N’-nitro-guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-butyl-N’-nitro-guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.

    Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.

    Medicine: Explored for its potential therapeutic applications, including as an antibacterial agent and in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-butyl-N’-nitro-guanidine involves its ability to interact with various molecular targets:

Comparison with Similar Compounds

  • N-methyl-N’-nitro-guanidine
  • N-ethyl-N’-nitro-guanidine
  • N-propyl-N’-nitro-guanidine

Comparison: N-butyl-N’-nitro-guanidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and interaction with molecular targets .

Properties

IUPAC Name

2-butyl-1-nitroguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O2/c1-2-3-4-7-5(6)8-9(10)11/h2-4H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQHRDFCWBWTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203008
Record name Guanidine, N-butyl-N'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-83-3
Record name N-Butyl-N′-nitroguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-N'-nitroguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N-butyl-N'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine, N-butyl-N'-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-BUTYL-N'-NITROGUANIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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